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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylhexane

Cat. No.: B14550814

Abstract: This document provides a technical overview of the spectroscopic characteristics of
3,3-Diethyl-2-methylhexane. Due to the absence of publicly available experimental
spectroscopic data, this guide focuses on predicted data, standard experimental protocols for
relevant spectroscopic techniques, and a generalized workflow for spectroscopic analysis. The
information herein is intended to serve as a reference for researchers working with this or
structurally similar branched alkanes.

Introduction

3,3-Diethyl-2-methylhexane is a saturated acyclic hydrocarbon with the chemical formula
C11H24 and a molecular weight of 156.31 g/mol .[1] As a branched alkane, its structural
elucidation relies heavily on spectroscopic techniques such as Mass Spectrometry (MS),
Carbon-13 Nuclear Magnetic Resonance (33C-NMR), and Proton Nuclear Magnetic Resonance
(*H-NMR). This guide outlines the expected spectroscopic behavior and the methodologies
used to acquire such data.

Compound Details:
o |[UPAC Name: 3,3-diethyl-2-methylhexane
e CAS Number: 61868-67-5[2]

e Molecular Formula: C11H24[1]
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e Molecular Weight: 156.31 g/mol [1]

« SMILES: CCCC(CC)(CC)C(C)C[1]

Predicted Spectroscopic Data

As of the date of this publication, experimental Mass, 13C-NMR, and *H-NMR spectra for 3,3-
Diethyl-2-methylhexane are not available in public databases such as the NIST WebBook or
PubChem. The data presented below are predictions based on computational models and
empirical rules.

The BC-NMR spectrum is predicted to show 11 unique signals, corresponding to the 11 carbon
atoms in the molecule, due to the absence of symmetry. The chemical shifts are estimated for a
standard deuterated chloroform (CDCls) solvent.

Table 1: Predicted 3C-NMR Chemical Shifts for 3,3-Diethyl-2-methylhexane

. Predicted Chemical Shift Multiplicity (Proton-
Carbon Atom Assignment

(ppm) coupled)
C1 (CHs) ~14.5 Quartet
C2 (CH) ~35.0 Doublet
C3(C) ~42.0 Singlet
C4 (CHz) ~25.0 Triplet
C5 (CH2) ~23.0 Triplet
C6 (CH3) ~14.0 Quartet
C1l' (CH2) ~28.0 Triplet
C2' (CHs) ~9.0 Quartet
C1" (CH2) ~28.0 Triplet
C2" (CHs) ~9.0 Quartet
C2-Methyl (CHs) ~16.0 Quartet
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Note: These values are predictions generated using established algorithms for alkane 3C-NMR
chemical shift prediction and should be used as a guide for experimental data interpretation.
The exact values may vary based on experimental conditions.

In an Electron lonization Mass Spectrometry (EI-MS) experiment, 3,3-Diethyl-2-methylhexane
would undergo fragmentation. The molecular ion (M*) peak at m/z = 156 would likely be of low
abundance. Prominent peaks would be expected from the loss of alkyl fragments.

Table 2: Plausible Mass Spectrometry Fragments

m/z Value Plausible Fragment lon Notes

156 [C11H24]"e Molecular lon

127 [M - CzHs]* Loss of an ethyl group
113 [M - CsH7]* Loss of a propyl group
99 [M - CaHo]* Loss of a butyl group

85 [CoHas]* Cleavage at the quaternary
67113

center
71 [CsH11]* Further fragmentation
t-Butyl cation (stable) or
57 [CaHo]*
fragment
43 [CsH7]* Isopropyl or propyl cation
29 [C2Hs]* Ethyl cation

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data
discussed.

Electron lonization (EI) is a hard ionization technique suitable for volatile, thermally stable
compounds like branched alkanes.
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» Sample Introduction: The sample is introduced into the ion source via a gas chromatography
(GC) column for separation from any impurities, or directly using a heated probe if the
sample is pure. The source is maintained under a high vacuum (typically 10—> to 108 torr).

[3]

« lonization: The gaseous sample molecules are bombarded with a beam of electrons,
typically accelerated to 70 electron volts (eV).[4][5] This energy is sufficient to knock a
valence electron from the molecule, forming a positively charged radical cation (molecular
ion, M*e).[4]

» Fragmentation: The excess energy transferred during ionization causes the molecular ion to
fragment into smaller, characteristic ions and neutral radicals.

e Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-
flight) which separates them based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

o Sample Preparation: Approximately 5-10 mg of 3,3-Diethyl-2-methylhexane is dissolved in
0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDClIs). A small amount
of tetramethylsilane (TMS) may be added as an internal standard (O ppm). The solution is
then transferred to a 5 mm NMR tube.

 Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

1H-NMR Spectroscopy Protocol:

o Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a
30-45° pulse angle to allow for faster repetition, a spectral width of approximately 12-15 ppm,
and an acquisition time of 2-4 seconds.[2]

o Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is generally used. For quantitative
analysis, a longer delay (5x the longest T1) is necessary.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/product/b14550814?utm_src=pdf-body
https://chemnmrlab.uchicago.edu/2020/04/13/optimized-default-1h-parameters/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14550814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to
achieve a good signal-to-noise ratio.

e Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase
corrected, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00

ppm.

13C-NMR Spectroscopy Protocol:

e Acquisition: A standard proton-decoupled experiment is used to produce a spectrum with
single lines for each unique carbon atom.[6]

o Parameters: A 90° pulse angle is often used, with a wider spectral width (e.g., 0-220 ppm).[7]

o Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H
coupling and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]

» Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation
delay of 2-5 seconds is recommended.[7]

e Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is
required compared to *H-NMR due to the low natural abundance (1.1%) of the 13C isotope.[8]

e Processing: Similar to *H-NMR, the FID is Fourier transformed and processed. The CDCls
solvent signal (triplet centered at ~77.16 ppm) is typically used for chemical shift calibration.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
small organic compound like 3,3-Diethyl-2-methylhexane.
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Caption: General workflow for spectroscopic analysis of an organic compound.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b14550814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14550814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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